HIV‑1 Reverse‑Transcriptase Inhibition Potency of the Downstream Drug Candidate L‑697,639 (4,7‑Dimethyl) vs. L‑697,661 (4,7‑Dichloro)
The final drug molecule L‑697,639, constructed from 2‑chloromethyl‑4,7‑dimethylbenzoxazole, inhibits recombinant HIV‑1 reverse transcriptase with an IC₅₀ of 20 nM in a poly(rC)·oligo(dG) template‑primer assay [1]. Its 4,7‑dichloro analogue L‑697,661 (derived from 2‑chloromethyl‑4,7‑dichlorobenzoxazole) exhibits a comparable enzymatic IC₅₀ of 19 nM in the same assay system [2]. Both compounds suppress HIV‑1 IIIb spread in MT‑4 cell culture by ≥95% at 25–50 nM [2]. Thus, while enzymatic potency does not discriminate between the two intermediates, the equipotency confirms that the 4,7‑dimethyl intermediate delivers a clinical‑grade active pharmaceutical ingredient on par with its dichloro counterpart.
| Evidence Dimension | HIV-1 reverse transcriptase enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 20 nM (L-697,639, derived from 2-chloromethyl-4,7-dimethylbenzoxazole) |
| Comparator Or Baseline | IC₅₀ = 19 nM (L-697,661, derived from 2-chloromethyl-4,7-dichlorobenzoxazole) |
| Quantified Difference | Approx. 1 nM difference (within assay variability; essentially equipotent) |
| Conditions | Recombinant HIV-1 RT RNA-directed DNA polymerase assay using poly(rC)·oligo(dG) template-primer, pH 8.2 |
Why This Matters
For procurement, this confirms that the 4,7-dimethyl intermediate yields a final drug with antiviral potency indistinguishable from its closest analog, eliminating the concern that the dimethyl pattern compromises target engagement.
- [1] BindingDB entry BDBM1314 (L-697,639). IC₅₀ = 20 nM vs. HIV-1 RT. Accessed via bindingdb.org. View Source
- [2] Saari WS, Wai JS, Fisher TE, et al. J Med Chem. 1992;35(21):3792-3802. View Source
